N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a dioxidoisothiazolidinyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the Isothiazolidinyl Intermediate: The initial step involves the synthesis of the 1,1-dioxidoisothiazolidin-2-yl group. This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.
Aromatic Substitution: The intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-chloro-3-nitrobenzoyl chloride to introduce the chloro and nitro groups onto the aromatic ring.
Reduction and Amidation: The nitro group is reduced to an amine, which is subsequently acylated with 3,5-dimethylbenzoic acid to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors ensure efficient mixing and precise control over reaction conditions, enhancing yield and purity.
Advanced Catalysts: The use of optimized catalysts can improve reaction efficiency and selectivity.
Purification Techniques: The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dioxidoisothiazolidinyl moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-8-13(2)10-14(9-12)18(22)20-15-4-5-16(19)17(11-15)21-6-3-7-25(21,23)24/h4-5,8-11H,3,6-7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIZFGLTCKQMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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